molecular formula C9H5N3S B14379097 {[(Pyridin-2-yl)sulfanyl]methylidene}propanedinitrile CAS No. 88716-72-7

{[(Pyridin-2-yl)sulfanyl]methylidene}propanedinitrile

Cat. No.: B14379097
CAS No.: 88716-72-7
M. Wt: 187.22 g/mol
InChI Key: JDQKBYHSHKYCBB-UHFFFAOYSA-N
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Description

{[(Pyridin-2-yl)sulfanyl]methylidene}propanedinitrile is a chemical compound known for its unique structure and potential applications in various fields of science. This compound features a pyridine ring attached to a sulfanyl group, which is further connected to a propanedinitrile moiety. The presence of these functional groups makes it an interesting subject for research in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[(Pyridin-2-yl)sulfanyl]methylidene}propanedinitrile typically involves the reaction of pyridine-2-thiol with malononitrile under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

While detailed industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the product. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

{[(Pyridin-2-yl)sulfanyl]methylidene}propanedinitrile can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitrile groups can be reduced to primary amines using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.

    Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) can be used under controlled conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Primary amines.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

Chemistry

In chemistry, {[(Pyridin-2-yl)sulfanyl]methylidene}propanedinitrile is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used as a probe to study the interactions between sulfanyl-containing molecules and biological targets. Its ability to undergo various chemical reactions makes it a versatile tool for modifying biomolecules.

Medicine

While specific medical applications are still under investigation, the compound’s potential to interact with biological targets suggests it could be explored for drug development. Its derivatives may exhibit pharmacological activities that could be harnessed for therapeutic purposes.

Industry

In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its reactivity and functional groups make it suitable for creating polymers, coatings, and other advanced materials.

Mechanism of Action

The mechanism of action of {[(Pyridin-2-yl)sulfanyl]methylidene}propanedinitrile involves its interaction with specific molecular targets. The sulfanyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. The nitrile groups may also participate in hydrogen bonding or other non-covalent interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Pyridine-2-thiol: Shares the pyridine and sulfanyl groups but lacks the propanedinitrile moiety.

    Malononitrile: Contains the nitrile groups but lacks the pyridine and sulfanyl components.

    2-((Dimethylamino)(pyridin-2-yl)sulfanyl)methylenepropanedinitrile: A derivative with a dimethylamino group, offering different reactivity and properties.

Uniqueness

{[(Pyridin-2-yl)sulfanyl]methylidene}propanedinitrile is unique due to the combination of its functional groups, which provide a versatile platform for chemical modifications and interactions. This makes it a valuable compound for research and industrial applications, offering opportunities for the development of new materials and molecules.

Properties

CAS No.

88716-72-7

Molecular Formula

C9H5N3S

Molecular Weight

187.22 g/mol

IUPAC Name

2-(pyridin-2-ylsulfanylmethylidene)propanedinitrile

InChI

InChI=1S/C9H5N3S/c10-5-8(6-11)7-13-9-3-1-2-4-12-9/h1-4,7H

InChI Key

JDQKBYHSHKYCBB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)SC=C(C#N)C#N

Origin of Product

United States

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